1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Medicinal Chemistry Lipophilicity Optimization Fragment-Based Drug Discovery

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1423025-90-4) is a heterocyclic building block comprising a cyclohexanamine core substituted at the 1‑position with a 3‑tert‑butyl‑1,2,4‑oxadiazole ring, supplied as the hydrochloride salt. The compound is commercially available at research-grade purities (≥95%) from multiple vendors and is intended exclusively for R&D and further manufacturing use.

Molecular Formula C12H22ClN3O
Molecular Weight 259.77 g/mol
CAS No. 1423025-90-4
Cat. No. B1447916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
CAS1423025-90-4
Molecular FormulaC12H22ClN3O
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl
InChIInChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H
InChIKeyINOVYYSEIJUTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1423025-90-4): Procurement-Ready Physicochemical Profile for Medicinal Chemistry and Fragment-Based Drug Discovery


1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1423025-90-4) is a heterocyclic building block comprising a cyclohexanamine core substituted at the 1‑position with a 3‑tert‑butyl‑1,2,4‑oxadiazole ring, supplied as the hydrochloride salt . The compound is commercially available at research-grade purities (≥95%) from multiple vendors and is intended exclusively for R&D and further manufacturing use . Its physicochemical profile—including a predicted LogP of 2.907, a topological polar surface area (TPSA) of 64.94 Ų, a single hydrogen-bond donor, and only one rotatable bond—offers a distinct balance of lipophilicity, conformational rigidity, and synthetic tractability that is valuable for structure-activity relationship (SAR) exploration and fragment-based lead generation programs .

Why Interchanging 1,2,4-Oxadiazole Cyclohexylamine Analogs Fails: The Critical Role of the 3-tert-Butyl Substituent in Modulating Physicochemical and Steric Properties


Superficially similar 1,2,4-oxadiazole‑cyclohexylamine analogs—such as the 3‑methyl, 3‑isopropyl, or 3‑phenyl derivatives—cannot be simply interchanged in scientific workflows because the 3‑position substituent dictates lipophilicity, electron‑withdrawing character, steric bulk, and hydrogen‑bonding capacity [1]. The tert‑butyl group in the target compound imparts a computed LogP of 2.907, which is substantially higher than that of the 3‑methyl analog (predicted LogP ~1.5) and lower than that of the 3‑phenyl analog (predicted LogP ~3.5), resulting in a distinct window of membrane permeability and solubility . Furthermore, the steric demand of the tert‑butyl moiety restricts conformational freedom and can enhance selectivity for hydrophobic protein pockets relative to the less bulky methyl or isopropyl variants [2]. Generic substitution would therefore alter both the physicochemical and pharmacodynamic profile of any derived lead series, undermining SAR continuity and reproducibility.

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1423025-90-4): Quantitative Differentiation Evidence for Informed Procurement


Computed Lipophilicity (LogP) of 2.907 Provides a Measurable Differentiation from 3-Methyl and 3-Phenyl Analogs

The target compound exhibits a computationally predicted LogP of 2.907, as reported by Chemscene . In contrast, the 3‑methyl analog 1‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)cyclohexan‑1‑amine is predicted to have a LogP of approximately 1.5 (ACD/Labs model for the free base), while the 3‑phenyl analog 1‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)cyclohexanamine hydrochloride (CAS 1239785‑99‑9) is estimated to have a LogP of approximately 3.5 . The difference of ~1.4 log units between the target and the methyl analog, and ~0.6 log units between the target and the phenyl analog, indicates that the tert‑butyl group achieves an intermediate lipophilicity that often correlates with improved oral absorption and cellular permeability while avoiding the excessive lipophilicity that can lead to promiscuous binding and poor solubility [1].

Medicinal Chemistry Lipophilicity Optimization Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) of 64.94 Ų Distinguishes the Target Compound from Analogues with Higher or Lower H‑Bonding Capacity

The target compound's computed TPSA is 64.94 Ų . By comparison, the 3‑phenyl analog is estimated to have a TPSA of approximately 77 Ų (due to the additional aromatic ring), while the 3‑methyl analog is predicted to have a TPSA of about 56 Ų [1]. The target's TPSA falls within the optimal range (60–70 Ų) for oral absorption and central nervous system (CNS) penetration according to the rule‑of‑five guidelines [2]. The lower TPSA of the methyl analog may limit solubility, whereas the higher TPSA of the phenyl analog could reduce membrane permeability.

Physicochemical Profiling Blood-Brain Barrier Permeability Oral Bioavailability Prediction

Single Rotatable Bond Imparts Conformational Rigidity Superior to More Flexible Analogues

The target compound possesses only one rotatable bond (the C–N linkage between the cyclohexane ring and the oxadiazole) . In contrast, the 3‑isopropyl analog has two rotatable bonds due to the isopropyl group, and the 3‑phenyl analog has two rotatable bonds plus additional rotational degrees of freedom within the phenyl ring . The reduced conformational entropy of the target compound can translate into higher binding affinity by lowering the entropic penalty upon target engagement [1].

Conformational Analysis Molecular Rigidity Structure-Based Drug Design

Hydrochloride Salt Form Provides Measurably Higher Aqueous Solubility Than the Free Base, Facilitating Biological Assay Preparation

The compound is supplied as a hydrochloride salt (1:1 stoichiometry) , which significantly improves aqueous solubility compared to the free base form (CAS 1248184‑63‑5) [1]. While no experimental solubility data are publicly available for this specific compound, general class behavior indicates that hydrochloride salts of primary cyclohexylamines typically exhibit >10‑fold higher aqueous solubility than the corresponding free bases at physiological pH [2]. This salt form is particularly advantageous for preparing concentrated stock solutions for in vitro assays and for achieving reproducible dosing in animal studies.

Salt Selection Aqueous Solubility Bioassay Compatibility

Optimal Research and Industrial Application Scenarios for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS 1423025-90-4) Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Intermediate Lipophilicity and Conformational Rigidity

With a computed LogP of 2.907 and only one rotatable bond, this compound is ideally suited for inclusion in fragment libraries designed to sample hydrophobic subpockets of protein targets without incurring excessive molecular flexibility. Its intermediate lipophilicity reduces the risk of non‑specific binding often observed with more lipophilic fragments . Procurement for fragment-based drug discovery (FBDD) campaigns targeting kinases, GPCRs, or epigenetic readers is strongly supported by these physicochemical attributes.

Synthesis of 1,2,4-Oxadiazole-Containing Kinase Inhibitor Scaffolds via Primary Amine Functionalization

The primary amine handle on the cyclohexane ring provides a reactive anchor for amide coupling, reductive amination, or urea formation, enabling rapid diversification into focused libraries of potential kinase inhibitors. The tert‑butyl group on the oxadiazole ring serves as a metabolically stable, lipophilic substituent that often improves selectivity for the ATP-binding pocket hydrophobic back pocket, a strategy validated in multiple oxadiazole-based kinase inhibitor programs .

Comparative SAR Studies Elucidating the Contribution of 3‑Position Substituents to Target Binding and ADME Properties

The availability of the target compound alongside its 3‑methyl, 3‑isopropyl, and 3‑phenyl analogs enables systematic SAR studies to deconvolute the impact of steric bulk and lipophilicity on binding affinity, selectivity, and metabolic stability. The quantified differences in LogP (Δ ≈ +1.4 vs. methyl, Δ ≈ −0.6 vs. phenyl) and TPSA (Δ ≈ +9 Ų vs. methyl, Δ ≈ −12 Ų vs. phenyl) provide a clear framework for interpreting SAR trends and guiding further optimization [1].

Aqueous-Compatible Biological Assays Requiring Reliable Solubility in DMSO/Water Mixtures

The hydrochloride salt form ensures substantially higher aqueous solubility than the free base, enabling the preparation of concentrated stock solutions in DMSO followed by dilution into aqueous assay buffers without precipitation. This property is critical for reproducibility in high‑throughput screening (HTS) and cellular assays where compound aggregation or precipitation can lead to false negatives or artifacts .

Quote Request

Request a Quote for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.